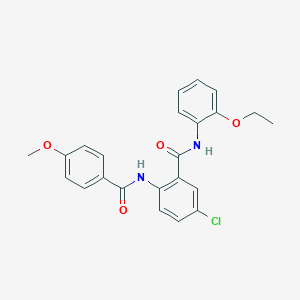![molecular formula C20H21ClN2O2 B505179 4-chloro-N-[2-(3-methylpiperidine-1-carbonyl)phenyl]benzamide](/img/structure/B505179.png)
4-chloro-N-[2-(3-methylpiperidine-1-carbonyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[2-(3-methylpiperidine-1-carbonyl)phenyl]benzamide is an organic compound belonging to the class of benzamides This compound is characterized by the presence of a chloro group at the 4-position of the benzene ring and a piperidine moiety attached to the carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(3-methylpiperidine-1-carbonyl)phenyl]benzamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride.
Coupling Reaction: The 4-chlorobenzoyl chloride is then reacted with 2-aminobenzamide in the presence of a base such as triethylamine to form the intermediate 4-chloro-N-(2-aminophenyl)benzamide.
Piperidine Introduction: The final step involves the reaction of the intermediate with 3-methylpiperidine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-(3-methylpiperidine-1-carbonyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
4-chloro-N-[2-(3-methylpiperidine-1-carbonyl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound can be used in biological assays to study its effects on various biological pathways.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Industry: The compound can be used as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(3-methylpiperidine-1-carbonyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(3-methoxypropyl)-N-[(3S)-1-(2-phenylethyl)piperidin-3-yl]benzamide
- 2-chloro-N-[4-(4-methylpiperazino)phenyl]benzamide
Uniqueness
4-chloro-N-[2-(3-methylpiperidine-1-carbonyl)phenyl]benzamide is unique due to its specific structural features, such as the presence of the 3-methylpiperidine moiety and the chloro group at the 4-position. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H21ClN2O2 |
|---|---|
Molecular Weight |
356.8g/mol |
IUPAC Name |
4-chloro-N-[2-(3-methylpiperidine-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C20H21ClN2O2/c1-14-5-4-12-23(13-14)20(25)17-6-2-3-7-18(17)22-19(24)15-8-10-16(21)11-9-15/h2-3,6-11,14H,4-5,12-13H2,1H3,(H,22,24) |
InChI Key |
CLLNPVSIZKNGPF-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B505097.png)
![2-[(4-methoxybenzoyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B505098.png)
![2-[(4-methoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B505100.png)
![5-chloro-N-(2,4-dimethylphenyl)-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B505101.png)
![Ethyl 4-({5-chloro-2-[(4-methoxybenzoyl)amino]benzoyl}amino)benzoate](/img/structure/B505104.png)
![N-(2-ethoxyphenyl)-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B505106.png)
![N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B505110.png)
![3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B505111.png)
![3,5-dichloro-N-(2-ethoxyphenyl)-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B505113.png)
![3,5-dichloro-N-(2-ethylphenyl)-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B505114.png)
![3,5-dichloro-2-[(4-methoxybenzoyl)amino]-N-(4-pyridinyl)benzamide](/img/structure/B505115.png)
![N-allyl-3,5-dichloro-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B505116.png)

![5-chloro-N-(2-ethylphenyl)-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B505119.png)
